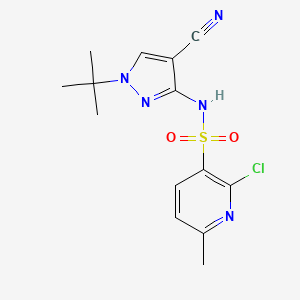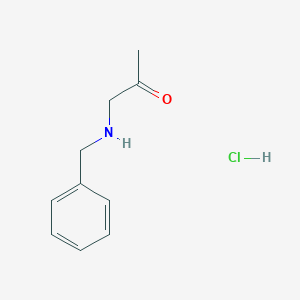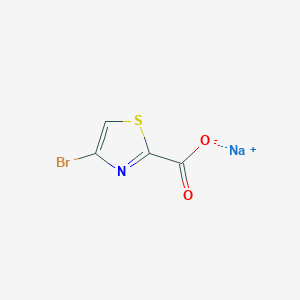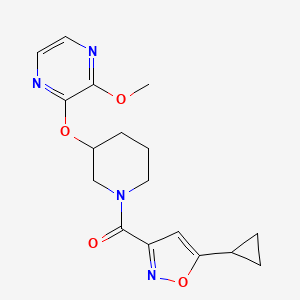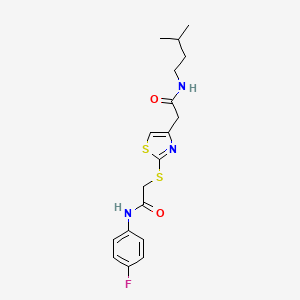![molecular formula C18H14BrN3OS B2926255 2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-54-5](/img/structure/B2926255.png)
2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a common structure in many biologically active molecules . The bromophenyl group is a type of aryl halide, which is often used in organic synthesis . The sulfanyl group (-SH) is a common functional group in organic chemistry, known for its reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research by Molina and Fresneda (1988) focuses on the synthesis of pyrimido[4,5-b]indole derivatives through the annelation of a pyridine or pyrimidine ring into an indole ring, showcasing a methodology that could potentially be applied to synthesize compounds structurally related to "2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one" (Molina & Fresneda, 1988).
- Brown and Ford (1967) discussed the formation and reactivity of pyrimidinyl sulphones and sulphoxides, which are critical for understanding the chemical behavior of sulfanyl-substituted pyrimidine compounds (Brown & Ford, 1967).
Antimicrobial and Antifungal Applications
- A study by El‐Wahab et al. (2015) synthesized new antimicrobial additives based on pyrimidine derivatives for use in surface coatings and printing ink pastes, indicating potential applications of similar compounds in material sciences and antimicrobial coatings (El‐Wahab et al., 2015).
Anticancer Potential
- Research by Guo et al. (2018) explored a novel bromophenol derivative with an indolin-2-one moiety, demonstrating significant anticancer activities through the induction of cell cycle arrest and apoptosis in human lung cancer cells. This study highlights the anticancer potential of compounds with structural features similar to "2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one" (Guo et al., 2018).
Molecular Docking and Theoretical Studies
- Alzoman et al. (2015) performed a comprehensive spectroscopic investigation and molecular docking study on a pyrimidine derivative, providing insights into its potential as a chemotherapeutic agent. The study emphasized the importance of structural analysis in identifying the biological activities of such compounds (Alzoman et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antimicrobial activity , suggesting that the compound may interact with bacterial proteins or enzymes.
Mode of Action
It’s synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . This suggests that the compound might interact with its targets through the formation of covalent bonds, possibly disrupting the normal function of the target proteins or enzymes.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds , it can be hypothesized that the compound might interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that the compound might lead to the death of bacterial cells by disrupting essential cellular processes.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3OS/c1-22-17(23)16-15(13-4-2-3-5-14(13)20-16)21-18(22)24-10-11-6-8-12(19)9-7-11/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZVVSXLUJCIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2926173.png)


![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)

